molecular formula C17H14ClN3O4S B11145450 Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11145450
M. Wt: 391.8 g/mol
InChI Key: NWLAHOWPXTWQCI-UHFFFAOYSA-N
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Description

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted at positions 2, 4, and 3. Key structural features include:

  • Position 5: A 2-chlorophenyl group, contributing steric bulk and electron-withdrawing effects.
  • Position 4: A methyl carboxylate ester, enhancing solubility and enabling further derivatization.
  • Position 2: A carbamoyl group linked to a 3,5-dimethyl-4-isoxazolyl moiety, which may influence hydrogen bonding and biological interactions.

Properties

Molecular Formula

C17H14ClN3O4S

Molecular Weight

391.8 g/mol

IUPAC Name

methyl 5-(2-chlorophenyl)-2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C17H14ClN3O4S/c1-8-12(9(2)25-21-8)15(22)20-17-19-13(16(23)24-3)14(26-17)10-6-4-5-7-11(10)18/h4-7H,1-3H3,(H,19,20,22)

InChI Key

NWLAHOWPXTWQCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis with α-Bromoketone Derivatives

Reagents :

  • 2-Chlorophenylglyoxalic acid methyl ester (α-ketoester)

  • Thiourea or substituted thioamide

Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: Reflux (80–100°C)

  • Time: 4–6 hours

Mechanism :
The α-ketoester reacts with thiourea via cyclocondensation to form the thiazole ring. The 2-chlorophenyl group is introduced via the α-ketoester precursor, while the methyl ester at position 4 originates from the ester group of the glyoxalic acid derivative.

Yield : 65–78% (dependent on purity of α-ketoester).

Key Optimization :

  • Microwave irradiation (150°C, 15 min) improves regioselectivity and reduces reaction time.

  • Use of tetrabutyl urea as a catalyst enhances cyclization efficiency.

Bromination-Cyclocondensation Strategy

Reagents :

  • 4-Aminoacetophenone derivative

  • Bromine (Br₂) in acetic acid

Procedure :

  • Bromination of 4-aminoacetophenone yields α-bromoacyl intermediate.

  • Cyclocondensation with thiourea in acetic acid at 60°C forms the 2-aminothiazole core.

Yield : 70–85%.

Advantages :

  • Avoids hazardous α-ketoester precursors.

  • Scalable for industrial production.

Preparation of 3,5-Dimethyl-4-Isoxazolecarbonyl Chloride

The isoxazole carbonyl chloride is synthesized via two methods:

Cyclization of Diketone with Hydroxylamine

Reagents :

  • Acetylacetone (2,4-pentanedione)

  • Hydroxylamine hydrochloride

Conditions :

  • Solvent: Ethanol/water (1:1)

  • pH: 5–6 (adjusted with NaOH)

  • Temperature: 60°C, 3 hours

Product : 3,5-Dimethylisoxazole.

Oxidation to Carboxylic Acid :

  • KMnO₄ in acidic medium converts the methyl group to carboxylic acid.

  • Yield: 60–70%.

Carbonyl Chloride Formation Using Bis(Trichloromethyl) Carbonate

Reagents :

  • 3,5-Dimethyl-4-isoxazolecarboxylic acid

  • Bis(trichloromethyl) carbonate (triphosgene)

Conditions :

  • Solvent: Orthodichlorobenzene or tetrahydrofuran

  • Catalyst: Tetrabutyl urea (0.01 mol%)

  • Temperature: 145–150°C, 1 hour

Yield : 96% (purity >99% by HPLC).

Safety Note :
Triphosgene is less volatile and safer than phosgene or thionyl chloride.

Acylation of 2-Aminothiazole with Isoxazole Carbonyl Chloride

Reagents :

  • 5-(2-Chlorophenyl)-2-amino-1,3-thiazole-4-carboxylic acid

  • 3,5-Dimethyl-4-isoxazolecarbonyl chloride

Conditions :

  • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Base: Pyridine or triethylamine (neutralizes HCl byproduct)

  • Temperature: 0–5°C (prevents side reactions)

  • Time: 2–4 hours

Yield : 80–88%.

Characterization Data :

  • ¹H NMR : δ 8.71 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 2.73 (s, 3H, CH₃-thiazole), 2.5 (s, 6H, CH₃-isoxazole).

  • MS : m/z 434 (M+H⁺).

Esterification of Carboxylic Acid to Methyl Ester

Reagents :

  • 5-(2-Chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylic acid

  • Methanol, sulfuric acid (catalyst)

Conditions :

  • Solvent: Excess methanol

  • Temperature: Reflux (65°C), 6 hours

Yield : 90–95%.

Alternate Method :

  • Diazomethane in diethyl ether (quicker but hazardous).

Critical Analysis of Methodologies

Comparative Efficiency of Thiazole Synthesis Routes

MethodYield (%)Purity (%)Scalability
Hantzsch Synthesis65–7895–98Moderate
Bromination-Cyclization70–8598–99High

The bromination route is favored for industrial applications due to higher yields and reduced byproducts.

Challenges and Optimization Strategies

Regioselectivity in Thiazole Formation

  • Microwave-assisted synthesis ensures exclusive formation of the 2-amino-4-carboxylate isomer.

  • Substituent effects: Electron-withdrawing groups (e.g., 2-chlorophenyl) direct cyclization to the desired position.

Purification Techniques

  • Recrystallization from ethanol/water (1:3) removes unreacted thiourea.

  • Column chromatography (silica gel, ethyl acetate/petroleum ether) isolates acylated products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Features

The compound shares structural similarities with other thiazole and heterocyclic derivatives, but its substituent profile distinguishes it:

Compound Name/Structure Substituents (Thiazole Positions) Key Structural Differences
Target Compound 5-(2-ClPh), 4-MeCOO, 2-(3,5-dimethyl-4-isoxazolyl) Unique isoxazole-carbamoyl group at position 2.
Compound 4 () 4-(4-ClPh), 2-(pyrazolyl-fluorophenyl) Fluorophenyl and triazolyl substituents; lacks isoxazole .
Compound 7a () Thieno-triazepine with 4-NO2Ph Fused triazepine ring system; nitro group enhances polarity .
Amlodipine () Dihydropyridine with 2-ClPh Non-thiazole core; calcium channel antagonist .

Physicochemical Properties

  • Chlorophenyl-substituted compounds (e.g., Amlodipine) typically have moderate melting points, influenced by aromatic stacking .
  • Synthetic Yields :

    • Thiazole derivatives in are synthesized in 64–74% yields via condensation reactions . The target compound likely follows similar protocols but may require specialized coupling agents for the isoxazolyl-carbamoyl group.

Crystallographic and Spectroscopic Data

  • Crystallography : Isostructural compounds in adopt triclinic (P 1) symmetry with planar conformations, except for perpendicular fluorophenyl groups . The target compound’s structure could be resolved using SHELX programs () .
  • Spectroscopy : IR and NMR data for analogs () highlight characteristic peaks for carbonyl (1700–1650 cm⁻¹) and aromatic C–H (3100–3000 cm⁻¹) groups .

Q & A

(Basic) What are the key synthetic pathways for Methyl 5-(2-chlorophenyl)-2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-1,3-thiazole-4-carboxylate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves a multi-step approach:

Thiazole Core Formation : Condensation of thiourea derivatives with α-halo ketones or esters under reflux in ethanol or DMF to form the 2-amino-thiazole intermediate. Yields (~60–70%) depend on temperature control and solvent polarity .

Isoxazole Carboxylate Preparation : Synthesis of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid via cyclization of hydroxylamine derivatives with diketones, followed by esterification to the methyl ester (melting point: 56–58°C) .

Amide Coupling : Activation of the isoxazole carboxylate using carbodiimides (e.g., DCC) and coupling with the 2-amino-thiazole intermediate in anhydrous DMF. Reaction time (4–6 hours) and stoichiometric ratios are critical to minimize by-products .

(Basic) Which spectroscopic methods are most effective for structural characterization of this compound, and what key features should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Identify substituents on the thiazole and isoxazole rings (e.g., aromatic protons at δ 7.2–8.0 ppm for the 2-chlorophenyl group, methyl groups at δ 2.1–2.5 ppm) .
  • IR Spectroscopy : Confirm carbonyl stretches (C=O ester at ~1720 cm⁻¹, amide C=O at ~1660 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 394.05 for C₁₇H₁₄ClN₃O₃S) .

(Advanced) How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Discrepancies often arise from assay-specific variables:

  • Solubility Issues : Use co-solvents (e.g., DMSO ≤1%) or surfactants to improve compound dispersion in aqueous media .
  • Metabolic Stability : Pre-incubate the compound with liver microsomes to assess degradation rates and adjust dosing protocols .
  • Target Selectivity : Employ orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to validate mechanism of action .

(Advanced) What computational strategies are recommended to predict the binding mode of this compound with potential enzymatic targets?

Molecular Docking : Use software like AutoDock Vina to model interactions with conserved active-site residues (e.g., ATP-binding pockets in kinases) .

MD Simulations : Run 100-ns trajectories in explicit solvent to assess stability of ligand-protein complexes and identify key hydrogen bonds or hydrophobic interactions .

QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing Cl on phenyl vs. methyl on isoxazole) with bioactivity data to guide structural optimization .

(Basic) What are the known stability profiles and recommended storage conditions for this compound?

  • Stability : Susceptible to hydrolysis of the ester and amide groups under acidic/basic conditions. Store at –20°C in anhydrous DMSO or under nitrogen .
  • Degradation Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., free carboxylic acid) over time .

(Advanced) How do structural modifications to the thiazole and isoxazole rings impact physicochemical properties and bioactivity?

ModificationImpact on LogPBioactivity TrendReference
2-Chlorophenyl → 4-Fluorophenyl LogP ↓ by 0.3Increased kinase inhibition
Methyl ester → Ethyl ester LogP ↑ by 0.2Reduced aqueous solubility
Isoxazole C5-methyl → Ethyl Steric hindrance ↑Lower antimicrobial potency

(Basic) What biological targets are associated with structurally analogous thiazole-isoxazole hybrids?

  • Kinase Inhibitors : Thiazole derivatives inhibit MAPK or CDK enzymes via ATP-competitive binding .
  • Antimicrobial Agents : Isoxazole-carboxamide hybrids disrupt bacterial cell wall synthesis (e.g., penicillin-binding proteins) .
  • Anticancer Agents : Chlorophenyl-thiazoles induce apoptosis in HeLa cells via caspase-3 activation .

(Advanced) What strategies optimize the regioselectivity of the thiazole ring substitution during synthesis?

  • Directed Metalation : Use LDA or Grignard reagents to deprotonate specific positions on the thiazole ring before electrophilic quenching .
  • Protecting Groups : Temporarily block the 2-amino group with Boc to direct substitution to the 5-position .

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